molecular formula C15H22N4O3 B1679635 Propentofylline CAS No. 55242-55-2

Propentofylline

Cat. No. B1679635
CAS RN: 55242-55-2
M. Wt: 306.36 g/mol
InChI Key: RBQOQRRFDPXAGN-UHFFFAOYSA-N
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Description

Propentofylline is a xanthine derivative and phosphodiesterase inhibitor with purported neuroprotective effects . It inhibits both phosphodiesterase and adenosine uptake . It has been investigated for use in the treatment of Alzheimer’s disease .


Molecular Structure Analysis

The molecular formula of Propentofylline is C15H22N4O3 . Its average molecular weight is 306.36 g/mol . The IUPAC name is 3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione .


Chemical Reactions Analysis

Propentofylline is known to block both the apoptotic features induced by β42 and further induce an anti-apoptotic protein, Bcl-2 . This suggests that the protection of Propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through the cAMP–PKA system .


Physical And Chemical Properties Analysis

The molecular formula of Propentofylline is C15H22N4O3 . Its average molecular weight is 306.36 g/mol . The IUPAC name is 3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione .

Scientific Research Applications

Neuroprotective Effects in Dementia

Propentofylline, a glial cell modulator, has shown promise in interfering with neuroinflammatory processes linked to Alzheimer’s disease (AD) and vascular dementia (VaD). Studies have indicated its efficacy in these dementia subtypes, suggesting it may affect the underlying disease process rather than just providing symptomatic relief. In clinical trials, propentofylline demonstrated consistent improvements in cognitive and global functions for patients with AD and VaD (Kittner, Deyn, & Erkinjuntti, 2000); (Rother, Erkinjuntti, Roessner, Kittner, Marcusson, & Karlsson, 1998).

Alleviation of Chronic Pain and Neuroprotection

Propentofylline exhibits neuroprotective, antiproliferative, and anti-inflammatory effects. It has shown efficacy in preclinical models of stroke, opioid tolerance, and acute and chronic pain. This indicates its potential as a therapeutic agent for chronic pain treatment, including neuropathic pain (Sweitzer & De Leo, 2011).

Modulation of Adenosine Transport and Receptor Activity

Propentofylline acts as an adenosine transport inhibitor and adenosine receptor antagonist. It alters purine metabolism, which may be beneficial for cell damage after ischemia. This change in purine metabolism indicates a potentially beneficial behavior of propentofylline (Fredholm, Lindström, & Wallman-Johansson, 1994).

Effects on Glial Cells and Microglia

Propentofylline has an impact on microglial proliferation, suggesting that its neuroprotection is partially due to direct effects on microglia. It inhibits microglial proliferation, which plays a role in neuronal damage (Si, Nakamura, Schubert, Rudolphi, & Kataoka, 1996).

Impact on Learning and Memory Deficits

Propentofylline has shown effects in improving learning and memory deficits in animal models, especially in conditions like Alzheimer's disease. This indicates its potential for treating cognitive impairments associated with neurodegenerative diseases (Yamada, Tanaka, Senzaki, Kameyama, & Nabeshima, 1998).

Modulation of

Inflammatory ResponsesPropentofylline has been observed to reduce polymorphonuclear leukocyte recruitment in vivo, which is related to its action on adenosine A2A receptors. This suggests its role in modulating inflammatory responses, potentially beneficial in conditions like acute peritonitis (Zhang, Raud, Hedqvist, & Fredholm, 1996).

Stimulation of Nerve Growth Factor Synthesis

Propentofylline has been shown to stimulate nerve growth factor (NGF) synthesis/secretion in cultured mouse astroglial cells. This action contributes to its neuroprotective effects, as NGF is a vital neurotrophic molecule for maintaining neuronal activities (Ichizo, Furukawa, & Shoei, 1990).

Impact on Brain Metabolism in Ischemic Stroke

In a study on patients with acute ischemic stroke, propentofylline increased regional brain glucose metabolism, indicating its potential use in acute human stroke (Huber, Kittner, Hojer, Fink, Neveling, & Heiss, 1993).

Antidepressant Effects via Neuroinflammatory Pathways

Propentofylline has demonstrated effectiveness in preventing sickness behavior and depressive-like behavior induced by lipopolysaccharide in rats, implicating its potential as an antidepressant treatment via neuroinflammatory pathways (Moraes, Galvão, Cabral, Coelho, Queiroz-Hazarbassanov, Martins, Bondan, Bernardi, & Kirsten, 2017).

Safety And Hazards

Propentofylline should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Propentofylline has shown efficacy in preclinical models of stroke, opioid tolerance, and acute and chronic pain . It has also shown efficacy in degenerative and vascular dementia, and as a potential adjuvant treatment for schizophrenia and multiple sclerosis . Future research directions include exploring its potential therapeutic use for the treatment of chronic pain and its ability to improve thiol-based antioxidant defenses in the rat brainstem .

properties

IUPAC Name

3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQOQRRFDPXAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045189
Record name 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione
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Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Propentofylline is a xanthine derivative and phosphodiesterase inhibitor with purported neuroprotective effects. It inhibits both phosphodiesterase and adenosine uptake. Phosphodiesterase has shown to associated with age-related memory impairment and Alzheimer's disease. β-Amyloid protein 1–42 (β42) can induce apoptosis in the cultured hippocampal neurons, suggesting that it plays an important role in causing neurodegeneration in Alzheimer's disease. Propentofylline is also capable of activating a cAMP–PKA system, depressing the caspase cascade and modifying Bcl-2 family proteins. Propentofylline blocked both the apoptotic features induced by β42 and further induced an anti-apoptotic protein, Bcl-2. It suggests that the protection of propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through cAMP–PKA system.
Record name Propentofylline
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Product Name

Propentofylline

CAS RN

55242-55-2
Record name Propentofylline
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Record name Propentofylline [INN:BAN:JAN]
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Record name Propentofylline
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Record name propentofylline
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Record name 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione
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Record name PROPENTOFYLLINE
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Synthesis routes and methods

Procedure details

437.2 g of 3-methyl-7-propylxanthine are suspended in a mixture of 240 g of methanol and 321 g of water and induced to dissolve at elevated temperature with 160 g of 50% strength sodium hydroxide solution, and subsequently at the boiling point 358 g of 1-bromo-5-hexanone are added and the mixture is heated to reflux for 41/2 hours. After cooling, unreacted 3-methyl-7-propylxanthine is separated off and the alcohol is removed by distillation. The aqueous solution is adjusted to pH 11 with sodium hydroxide solution and extracted with methylene chloride. 1-(5-Oxohexyl)-3-methyl-7-propylxanthine is obtained with melting point 69°-70° C. in approximately 90% yield (based on reacted 3-methyl-7-propylxanthine) from the residue of the methylene chloride solution after recrystallization from 5.2 of diisopropyl ether.
Quantity
437.2 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
solvent
Reaction Step One
Name
Quantity
321 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,790
Citations
S Noble, AJ Wagstaff - CNS drugs, 1997 - Springer
… However, these effects were abolished by pretreatment with intraperitoneal propentofylline … peritoneal pretreatment with propentofylline 10 mg/kg.[171 Propentofylline dose-dependently …
Number of citations: 21 link.springer.com
SM Sweitzer, P Schubert, JA DeLeo - Journal of Pharmacology and …, 2001 - ASPET
The present study was undertaken to determine whether propentofylline, a glial modulating agent, could both prevent the induction of mechanical allodynia and attenuate existing …
Number of citations: 360 jpet.aspetjournals.org
MA Frampton, RJ Harvey, V Kirchner… - Cochrane Database …, 1996 - cochranelibrary.com
Background Propentofylline is a novel therapeutic agent for dementia that readily crosses the blood‐brain barrier and acts by blocking the uptake of adenosine and inhibiting the …
Number of citations: 81 www.cochranelibrary.com
M Rother, T Erkinjuntti, M Roessner, B Kittner… - Dementia and geriatric …, 1998 - karger.com
… Propentofylline was found to provide consistent … that propentofylline does not merely relieve dementia symptoms but slows the progression of the disease itself. Propentofylline had a …
Number of citations: 122 karger.com
B Kittner, M Rössner, M Rother - … of the New York Academy of …, 1997 - Wiley Online Library
… More details of the pharmacologic actions of propentofylline are provided in the paper by … and focus on the questions whether propentofylline is efficacious in Alzheimer's disease and …
Number of citations: 115 nyaspubs.onlinelibrary.wiley.com
VL Tawfik, N Nutile-McMenemy… - Brain, behavior, and …, 2007 - Elsevier
… via propentofylline. This work provided the foundation for clinical trials of propentofylline in … study in order to investigate the effectiveness of propentofylline in a more clinically relevant …
Number of citations: 165 www.sciencedirect.com
J Marcusson, M Rother, B Kittner, M Rössner… - Dementia and geriatric …, 1997 - karger.com
… At month 12, VaD patients showed treatment differences in favour of propentofylline for the … of propentofylline and reached statistical significance for the SKT (p= 0.018). Propentofylline …
Number of citations: 94 karger.com
V Raghavendra, F Tanga, MD Rutkowski, JA DeLeo - Pain, 2003 - Elsevier
… assessed the influence of propentofylline, a glial modulating … The results show that chronic propentofylline treatment … These findings directly correlated with the ability of propentofylline …
Number of citations: 244 www.sciencedirect.com
YS Gwak, ED Crown, GC Unabia, CE Hulsebosch - Pain, 2008 - Elsevier
In this study, we evaluated whether propentofylline, a methylxanthine derivative, modulates spinal glial activation and GABAergic inhibitory tone by modulation of glutamic acid …
Number of citations: 152 www.sciencedirect.com
E Norsted Gregory, A Delaney… - Journal of …, 2013 - Wiley Online Library
… The xanthine derivatives pentoxifylline and propentofylline … Furthermore, we show that pentoxifylline and propentofylline … that pentoxifylline and propentofylline may regulate mTORC …
Number of citations: 23 onlinelibrary.wiley.com

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